1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c24-19-5-12(9-23(19)14-2-4-16-18(7-14)29-11-27-16)8-21-20(25)22-13-1-3-15-17(6-13)28-10-26-15/h1-4,6-7,12H,5,8-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNYZBMWHLSRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) 3-(1,3-Benzodioxol-5-yl)-3H-Benzo[f]Isobenzofuran-1-one
This compound () shares the 1,3-benzodioxol group but replaces the urea-pyrrolidinone framework with an isobenzofuranone system. Key differences include:
- Electronic Properties: The isobenzofuranone’s fused aromatic system enhances planarity and conjugation, increasing electron delocalization compared to the urea-linked benzodioxol groups in the target compound.
- Ring Conformation: The isobenzofuranone’s rigid structure contrasts with the target compound’s flexible pyrrolidinone ring, which may adopt puckered conformations as defined by Cremer-Pople coordinates (e.g., amplitude $ q $ and phase $ \phi $) .
(b) 1-(5-Hydroxymethyl-4-[5-(5-Oxo-5-Piperidin-1-yl-Penta-1,3-Dienyl)-Benzo[1,3]Dioxol-2-yl]-Tetrahydro-Furan-2-yl)-5-Methyl-1H-Pyrimidine-2,4-Dione
This molecule () incorporates a piperidinone ring instead of pyrrolidinone. Key distinctions:
- Functional Groups : The pyrimidine-2,4-dione core in this analogue may engage in stronger hydrogen bonding than the urea group, impacting biological target interactions.
Urea-Linked Heterocycles
(a) 1,3-Di(1,3-Benzodioxol-5-yl)Urea
A simplified analogue lacking the pyrrolidinone substituent:
- Molecular Weight : Lower molecular weight (≈ 310 g/mol) compared to the target compound (≈ 450 g/mol), affecting pharmacokinetic properties like membrane permeability.
Structural and Electronic Data Comparison
Research Findings and Implications
- Conformational Flexibility: The target compound’s pyrrolidinone ring adopts a puckered conformation, which may enhance binding to flexible active sites in biological targets .
- Electronic Effects : The dual 1,3-benzodioxol groups increase lipophilicity (clogP ≈ 3.5), favoring blood-brain barrier penetration compared to less lipophilic analogues .
- Synthetic Challenges: The urea linkage’s sensitivity to hydrolysis under acidic conditions contrasts with the stability of isobenzofuranone or pyrimidine cores in analogues .
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